![molecular formula C6H6N2 B102296 1-(prop-2-yn-1-yl)-1H-imidazole CAS No. 18994-77-9](/img/structure/B102296.png)
1-(prop-2-yn-1-yl)-1H-imidazole
Overview
Description
Imidazole is a heterocyclic compound, and it’s one of the key components of many important biological molecules, including some vitamins and enzymes . The prop-2-yn-1-yl group attached to it is an alkyne, a functional group that contains a carbon-carbon triple bond. This group is often reactive, making the compound potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(prop-2-yn-1-yl)-1H-imidazole” would consist of an imidazole ring with a prop-2-yn-1-yl group attached to one of the nitrogen atoms. The triple bond in the prop-2-yn-1-yl group is likely to cause the molecule to have a linear segment, which could influence its chemical behavior .Chemical Reactions Analysis
The prop-2-yn-1-yl group is an alkyne, and alkynes are known to undergo a variety of chemical reactions, including addition, oxidation, and reduction reactions . The imidazole ring could also participate in various reactions, especially if it’s not part of a larger, more complex molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(prop-2-yn-1-yl)-1H-imidazole” would depend on its specific structure. For example, the presence of the imidazole ring might make it somewhat polar, while the prop-2-yn-1-yl group could give it some nonpolar characteristics .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 1-prop-2-ynylimidazole, are key components in the synthesis of functional molecules used in various applications . The unique structure of imidazoles allows for regiocontrolled synthesis, which is crucial for creating complex molecules with specific properties .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . While specific applications for 1-prop-2-ynylimidazole are not mentioned, it’s plausible that it could be used in the synthesis of drugs or agrochemicals due to its structural similarity to other imidazoles.
3. Dyes for Solar Cells and Other Optical Applications Recent research has explored the use of imidazoles in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications, and 1-prop-2-ynylimidazole could potentially be used in similar ways.
Functional Materials
Imidazoles are also being used in the development of functional materials . These materials have a wide range of applications, from electronics to coatings. Given its structural similarity to other imidazoles, 1-prop-2-ynylimidazole could potentially be used in the synthesis of these materials.
Catalysis
Imidazoles have been used in catalysis . While specific applications for 1-prop-2-ynylimidazole are not mentioned, it’s plausible that it could be used in catalytic processes due to its structural similarity to other imidazoles.
Inhibitors of Oxidases
Some alkynylpiperidines, which are structurally similar to 1-prop-2-ynylimidazole, can act as irreversible inhibitors of oxidases. This could potentially lead to applications in reducing oxidative stress in biological systems.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as α-amylase, pancreatic lipase (pl), and β-glucuronidase . These enzymes play crucial roles in metabolic processes and are potential drug targets for obesity and diabetes-related diseases .
Mode of Action
It’s known that similar compounds can inhibit enzymes like α-amylase, pancreatic lipase, and β-glucuronidase . The inhibition of these enzymes can lead to slowed carbohydrate absorption, reduced lipid digestion, and decreased β-glucuronidase activity, respectively .
Biochemical Pathways
Similar compounds have been shown to affect the metabolic pathways associated with α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes are involved in the metabolism of carbohydrates, lipids, and glucuronides, respectively .
Result of Action
Similar compounds have been shown to exhibit antiulcer action, reduce gastric hypersecretion, inhibit collagenase, and display anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Future Directions
The study of compounds like “1-(prop-2-yn-1-yl)-1H-imidazole” is likely to continue, given the importance of both imidazole and alkyne groups in chemistry and biology . Future research could involve exploring new synthesis methods, studying its reactivity, or investigating potential applications in areas like medicinal chemistry .
properties
IUPAC Name |
1-prop-2-ynylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQKSGJGCADAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-yn-1-yl)-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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